molecular formula C25H19N3O3S2 B5759150 20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

Cat. No.: B5759150
M. Wt: 473.6 g/mol
InChI Key: ZGKNEJDOGZJVHR-UHFFFAOYSA-N
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Description

20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[118003,1104,9014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a thia-triazapentacyclo framework, and multiple conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl moiety. This can be achieved through the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic conditions . The resulting intermediate is then subjected to further reactions to introduce the thia-triazapentacyclo framework and the conjugated double bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert double bonds to single bonds or to reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a dihydro derivative with fewer double bonds.

Scientific Research Applications

20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[118003,1104,9

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents for various diseases.

    Industry: The compound’s properties may make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 2,3-dihydro-1,4-benzodioxin and related structures, such as:

Uniqueness

What sets 20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[118003,1104,9014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one apart from these similar compounds is its complex structure, which includes a unique combination of functional groups and a highly conjugated system

Properties

IUPAC Name

20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c29-25-21-17-7-3-4-8-20(17)33-24(21)26-22-15-5-1-2-6-16(15)23(27-28(22)25)32-14-9-10-18-19(13-14)31-12-11-30-18/h1-2,5-6,9-10,13H,3-4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKNEJDOGZJVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C4C5=CC=CC=C5C(=NN4C3=O)SC6=CC7=C(C=C6)OCCO7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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